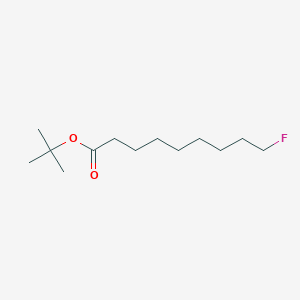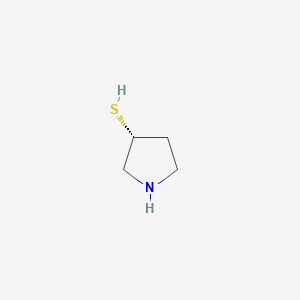
(4-(sec-Butyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(sec-Butyl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C8H13BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(sec-Butyl)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of 4-(sec-butyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (4-(sec-Butyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Halogenating agents (e.g., NBS for bromination), nitrating agents (e.g., HNO3/H2SO4).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Halogenated or nitrated thiophenes.
Aplicaciones Científicas De Investigación
(4-(sec-Butyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The primary mechanism of action for (4-(sec-Butyl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring’s electron-rich nature facilitates various electrophilic substitution reactions, enhancing its reactivity .
Comparación Con Compuestos Similares
Thiophene-2-boronic acid: Similar structure but lacks the sec-butyl group, leading to different reactivity and applications.
4-Butylphenylboronic acid: Contains a phenyl ring instead of a thiophene ring, resulting in different electronic properties and reactivity.
Benzo[b]thiophene-2-boronic acid: Contains a fused benzene ring, altering its chemical behavior and applications.
Uniqueness: (4-(sec-Butyl)thiophen-2-yl)boronic acid is unique due to the presence of the sec-butyl group, which influences its steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C8H13BO2S |
|---|---|
Peso molecular |
184.07 g/mol |
Nombre IUPAC |
(4-butan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H13BO2S/c1-3-6(2)7-4-8(9(10)11)12-5-7/h4-6,10-11H,3H2,1-2H3 |
Clave InChI |
VVATVNZOZCBCJA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CS1)C(C)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


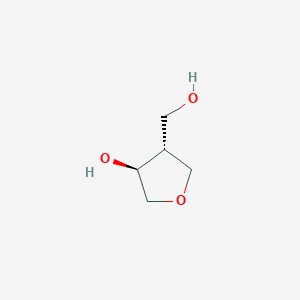
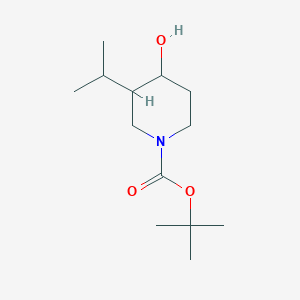
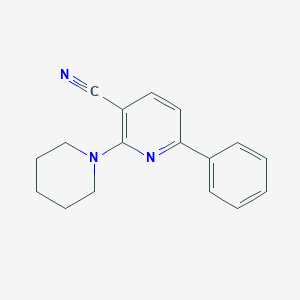
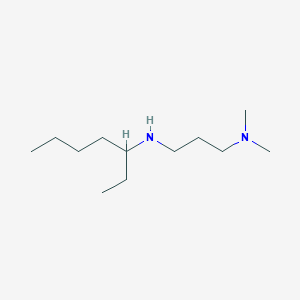
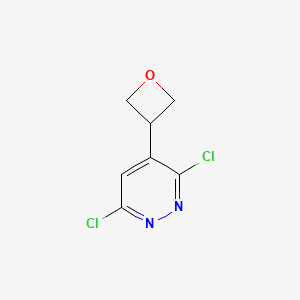

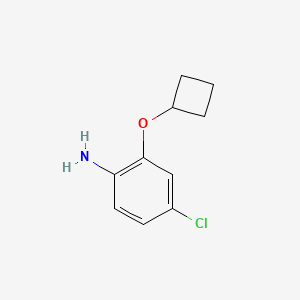
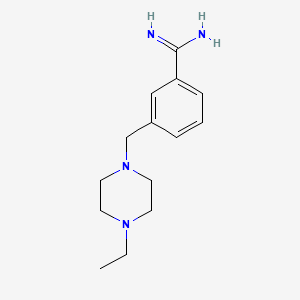
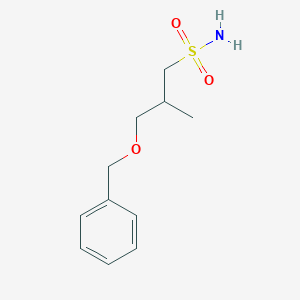
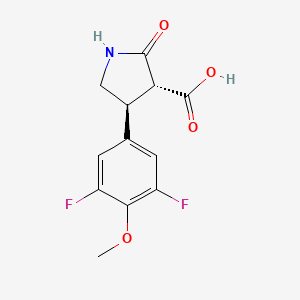
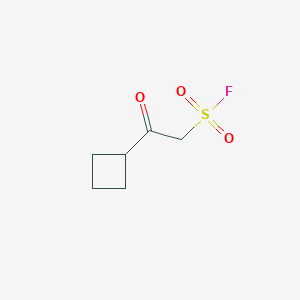
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
